molecular formula C10H9Cl2N B042817 2-(Chloromethyl)quinoline hydrochloride CAS No. 3747-74-8

2-(Chloromethyl)quinoline hydrochloride

Cat. No.: B042817
CAS No.: 3747-74-8
M. Wt: 214.09 g/mol
InChI Key: WDETYCRYUBGKCE-UHFFFAOYSA-N
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Description

2-(Chloromethyl)quinoline hydrochloride (CAS: 3747-74-8) is a heterocyclic organic compound with the molecular formula C₁₀H₉Cl₂N and a molecular weight of 214.089 g/mol . It appears as a white to off-white crystalline solid with a melting point range of 184–190°C . The compound features a quinoline backbone substituted with a chloromethyl group at the 2-position, making it a versatile electrophilic intermediate in organic synthesis. Its reactivity is attributed to the labile C-Cl bond in the chloromethyl group, enabling nucleophilic substitution reactions to introduce diverse functional groups .

This compound is widely used in pharmaceutical research, particularly as a precursor for synthesizing quinolone-based drugs, ligands, and advanced materials . Its stability under standard storage conditions (room temperature, dry environment) and compatibility with common solvents (e.g., DMF, DMSO) enhance its utility in laboratory settings .

Preparation Methods

The synthesis of 2-(Chloromethyl)quinoline hydrochloride typically involves the chloromethylation of quinoline. One common method is the reaction of quinoline with formaldehyde and hydrochloric acid, which results in the formation of 2-(Chloromethyl)quinoline. This intermediate is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include the use of catalysts and specific reaction conditions to enhance the efficiency of the process .

Chemical Reactions Analysis

2-(Chloromethyl)quinoline hydrochloride undergoes various types of chemical reactions, including:

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

2-(Chloromethyl)quinoline hydrochloride serves as an important building block in the synthesis of various pharmaceutical agents. For example, it has been utilized in the synthesis of quinoline derivatives that exhibit antimicrobial and anti-inflammatory properties.

Case Study : A study reported the synthesis of a quinoline derivative through a reaction involving this compound, potassium carbonate, and other reagents, yielding a product with significant biological activity .

Compound Yield Reaction Conditions
Quinoline Derivative85%Reflux with potassium carbonate in DMF at 60 °C for 90 min

Development of Fluorescent Probes

The compound has been explored as a precursor for developing fluorescent probes for detecting metal ions such as zinc. These probes operate on the principle of chelation-induced fluorescence enhancement.

Case Study : A novel quinoline-based fluorescent probe was synthesized using this compound, which selectively detects Zn²⁺ ions without interference from Cd²⁺ ions .

Probe Type Metal Ion Detected Fluorescence Response
Quinoline-based ProbeZn²⁺Significant enhancement in emission intensity

Cell Culture and Gene Therapy

In bioprocessing and cellular applications, this compound is used for cell analysis methods and gene therapy solutions. Its ability to modify cellular processes makes it valuable in research involving gene expression and cellular responses.

Application Insights : The compound is integrated into protocols for cell transfection, enhancing the delivery efficiency of nucleic acids into target cells .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)quinoline hydrochloride depends on its specific application. In biological systems, it can act as a ligand that binds to metal ions, forming complexes that can be detected through fluorescence. This property is utilized in the development of fluorescent probes for metal ion detection .

In medicinal chemistry, the compound’s mechanism of action may involve the inhibition of specific enzymes or receptors, leading to its therapeutic effects. For example, quinoline derivatives are known to inhibit the enzyme dihydrofolate reductase, which is essential for the synthesis of nucleotides in malaria parasites .

Comparison with Similar Compounds

The reactivity and applications of 2-(chloromethyl)quinoline hydrochloride can be contextualized by comparing it with structurally analogous compounds. Below is a detailed analysis:

Structural and Functional Comparisons

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Melting Point (°C) Key Structural Features Primary Applications
2-(Chloromethyl)quinoline HCl C₁₀H₉Cl₂N 214.09 3747-74-8 184–190 Quinoline + 2-(chloromethyl) Drug intermediates, ligands
2-(Chloromethyl)pyridine HCl C₆H₆ClN·HCl 164.03 6959-47-3 N/A Pyridine + 2-(chloromethyl) Pharmaceutical synthesis
6-Chloro-4-hydrazino-2-methylquinoline HCl C₁₀H₁₁Cl₂N₃ 244.12 1170041-05-0 N/A Quinoline + 6-Cl, 4-hydrazino, 2-Me Anticancer research
3-(Chloromethyl)quinoline HCl C₁₀H₉Cl₂N 214.09 21863-56-9 N/A Quinoline + 3-(chloromethyl) Materials science, drug design
2-(Chloromethyl)quinoxaline HCl C₉H₈Cl₂N₂ 215.08 1955553-97-5 N/A Quinoxaline + 2-(chloromethyl) Small-molecule scaffolds

Table 2: Hazard Comparison

Compound Name GHS Hazards LD50 (Oral, Rat) Key Precautions
2-(Chloromethyl)quinoline HCl H315, H319, H335 (Skin/Eye/Irritant) Not reported Use gloves, goggles, and ventilation
2-(Chloromethyl)pyridine HCl H302, H314 (Acute Toxicity) 316 mg/kg Avoid inhalation; corrosive
6-Chloro-4-hydrazino-2-methylquinoline HCl H317 (Sensitization) Not reported Minimize skin contact

Biological Activity

2-(Chloromethyl)quinoline hydrochloride is a compound that has garnered attention due to its diverse biological activities. Quinoline derivatives, including this compound, are known for their pharmacological properties, which include antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound based on various studies and research findings.

This compound is characterized by its chloromethyl group attached to the quinoline ring system. This structure is significant as it influences the compound's reactivity and biological interactions. The synthesis of this compound typically involves chlorination processes under controlled conditions to yield the desired product with high purity .

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of quinoline derivatives. For instance, research has shown that compounds containing the quinoline moiety exhibit significant activity against various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.

Microorganism Activity Reference
E. coliInhibitory
S. aureusBactericidal
C. albicansAntifungal

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory effects. It has been shown to inhibit key enzymes involved in inflammatory processes, such as phospholipase A2 (PLA2) and lipoxygenase, which are critical in the metabolism of arachidonic acid to pro-inflammatory mediators .

In vivo studies indicated that this compound could reduce inflammation markers in animal models, suggesting potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Research indicates that it can induce apoptosis and inhibit cell proliferation through several mechanisms, including modulation of signaling pathways involved in cell survival and death.

Cancer Cell Line IC50 (µM) Effect Reference
MCF-715Apoptosis induction
HeLa10Cell cycle arrest
A54912Inhibition of migration

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound inhibits enzymes such as PLA2 and lipoxygenase, reducing the production of inflammatory mediators.
  • DNA Interaction: Quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes in cancer cells.
  • Receptor Modulation: Some studies suggest that these compounds may act on specific receptors involved in inflammation and cancer progression .

Case Studies

  • Inflammation Model Study: In a controlled study using a rat model of acute inflammation, administration of this compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells .
  • Anticancer Efficacy Study: A study involving MCF-7 breast cancer cells demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability, accompanied by increased markers of apoptosis such as caspase activation and PARP cleavage .

Q & A

Q. Basic: What are the key physicochemical properties of 2-(Chloromethyl)quinoline hydrochloride, and how do they influence experimental design?

Answer:
The compound has a molecular formula of C₁₀H₈ClN·HCl (MW: 214.08) and a melting point range of 183–187°C . The chloromethyl group enhances electrophilic reactivity, making it prone to nucleophilic substitution reactions. Its hydrochloride salt form improves solubility in polar solvents (e.g., water or methanol), which is critical for reaction homogeneity. When designing experiments, ensure anhydrous conditions for reactions sensitive to HCl liberation, as the hydrochloride moiety may decompose under prolonged heating .

Q. Basic: How can researchers verify the purity of this compound, and what analytical methods are recommended?

Answer:
Purity validation requires a combination of:

  • Melting Point Analysis : Compare observed mp (183–187°C) with literature values to detect impurities .
  • HPLC/GC-MS : Quantify organic impurities using reverse-phase chromatography with UV detection (λ ≈ 254 nm for quinoline derivatives).
  • ¹H/¹³C NMR : Confirm structural integrity; the chloromethyl group resonates at δ ~4.5–5.0 ppm (¹H) and δ ~40–45 ppm (¹³C) .

Q. Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of HCl vapors released during decomposition.
  • Storage : Keep in airtight containers at 2–8°C to minimize hygroscopic degradation .

Q. Advanced: How does the reactivity of this compound compare to analogous chloromethyl heterocycles in nucleophilic substitution reactions?

Answer:
The quinoline ring’s electron-withdrawing nature increases the electrophilicity of the chloromethyl group compared to pyridine derivatives (e.g., 2-Chloro-4-(chloromethyl)pyridine hydrochloride). This accelerates SN2 reactions with amines or thiols but may require milder bases (e.g., K₂CO₃ instead of NaOH) to avoid quinoline ring degradation. Kinetic studies using DFT calculations can predict regioselectivity in complex systems .

Q. Advanced: What strategies mitigate competing side reactions (e.g., dimerization) during functionalization of this compound?

Answer:

  • Solvent Optimization : Use aprotic solvents (DMF, acetonitrile) to suppress proton transfer pathways.
  • Temperature Control : Reactions at 0–25°C reduce thermal dimerization.
  • Catalytic Additives : Add KI (10 mol%) to enhance leaving-group displacement efficiency via the "Finkelstein effect" .

Q. Advanced: How can computational modeling aid in predicting the stability of this compound under varying pH conditions?

Answer:
Molecular dynamics (MD) simulations or quantum mechanical (QM) calculations (e.g., DFT at B3LYP/6-31G* level) can model:

  • pH-Dependent Degradation : Protonation states of the quinoline N-atom influence HCl dissociation kinetics.
  • Hydrolysis Pathways : Predict intermediates in aqueous buffers (pH 1–14) to optimize storage conditions .

Q. Advanced: What are the contradictions in reported synthetic yields for this compound derivatives, and how can they be resolved?

Answer:
Discrepancies arise from:

  • Quaternization Efficiency : Variable HCl stoichiometry during salt formation (1:1 molar ratio is critical) .
  • Workup Methods : Incomplete precipitation in non-polar solvents (e.g., diethyl ether) reduces yield.
    Resolution : Standardize reaction monitoring (TLC or in-situ IR) and use gravimetric analysis post-recrystallization .

Q. Methodological: How to design a multi-step synthesis using this compound as a key intermediate?

Answer:
Example workflow for antitumor agent synthesis:

Step 1 : SN2 displacement with piperazine to yield a quinoline-piperazine hybrid.

Step 2 : Pd-catalyzed cross-coupling (Suzuki-Miyaura) to introduce aryl motifs.

Step 3 : Acidic deprotection of Boc groups, followed by salt metathesis for solubility optimization.
Key Considerations : Purify intermediates via column chromatography (SiO₂, hexane/EtOAc gradient) .

Q. Methodological: What spectroscopic techniques are optimal for characterizing unstable intermediates derived from this compound?

Answer:

  • Low-Temperature NMR : Acquire spectra at –40°C to stabilize reactive species.
  • HRMS-ESI : High-resolution mass spectrometry with electrospray ionization confirms molecular ions without thermal degradation.
  • X-ray Crystallography : Resolve ambiguous structures; co-crystallize with stabilizing counterions (e.g., PF₆⁻) .

Q. Critical Analysis: How to address conflicting data on the thermal stability of this compound in literature?

Answer:

  • Reproducibility Tests : Replicate DSC/TGA analyses under inert (N₂) vs. aerobic conditions.
  • Impurity Profiling : Trace metal contamination (e.g., Fe³⁺) may catalyze decomposition.
  • Peer-Data Cross-Validation : Compare with structurally similar compounds (e.g., 2-Chloro-6-methylquinoline) to identify trends .

Properties

IUPAC Name

2-(chloromethyl)quinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN.ClH/c11-7-9-6-5-8-3-1-2-4-10(8)12-9;/h1-6H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDETYCRYUBGKCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190908
Record name 2-(Chloromethyl)quinoline hydrochloride
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Molecular Weight

214.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3747-74-8
Record name 2-(Chloromethyl)quinoline hydrochloride
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Record name 2-(Chloromethyl)quinoline hydrochloride
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Record name 3747-74-8
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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